molecular formula C16H17NO4S B5773859 N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5773859
M. Wt: 319.4 g/mol
InChI Key: RWQFKDZLJKYGAL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as DBDS, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in various fields. DBDS is a heterocyclic compound that contains a sulfonamide group, which gives it its unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not well understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in the conversion of carbon dioxide and water to bicarbonate and protons, which is an essential process in various physiological processes. This compound has been found to inhibit the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and analgesic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. This compound has also been found to reduce pain sensitivity in animal models, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments, including its high yield, simple synthesis method, and potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity. Therefore, it is important to use appropriate safety measures when handling this compound in lab experiments.

Future Directions

There are several future directions for the research on N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including the development of new synthesis methods, the exploration of its potential applications in various fields, and the investigation of its mechanism of action. In medicinal chemistry, this compound could be further studied for its potential as a drug candidate for the treatment of various inflammatory diseases. In materials science, this compound could be used as a building block for the synthesis of new functional materials with potential applications in various fields. In environmental science, this compound could be further studied for its potential as a probe molecule for the detection and removal of pollutants in water and soil. Overall, the research on this compound has the potential to lead to the development of new materials and drugs with important applications in various fields.

Synthesis Methods

N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be synthesized using various methods, including the reaction of 3,4-dimethylaniline with 1,2-dimethoxybenzene in the presence of a strong acid catalyst such as sulfuric acid. The resulting product is then treated with sulfamic acid to form the sulfonamide group. The yield of this synthesis method is high, and the process is relatively simple and cost-effective.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
In materials science, this compound has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In environmental science, this compound has been used as a probe molecule for the detection of pollutants in water and soil. The sulfonamide group in this compound has been found to have a high affinity for heavy metal ions, making it a potential candidate for the removal of heavy metals from contaminated water and soil.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-3-4-13(9-12(11)2)17-22(18,19)14-5-6-15-16(10-14)21-8-7-20-15/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQFKDZLJKYGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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